N-(1H-indazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC14796126

Molecular Formula: C16H12N6O2

Molecular Weight: 320.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12N6O2 |

|---|---|

| Molecular Weight | 320.31 g/mol |

| IUPAC Name | N-(1H-indazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

| Standard InChI | InChI=1S/C16H12N6O2/c23-14(17-15-10-5-1-3-7-12(10)18-20-15)9-22-16(24)11-6-2-4-8-13(11)19-21-22/h1-8H,9H2,(H2,17,18,20,23) |

| Standard InChI Key | BSFPHGZRQPUOMZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NN2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

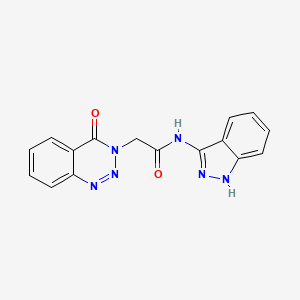

The compound’s structure features two aromatic heterocycles: a 1H-indazole ring and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group, connected by an acetamide linker. The indazole moiety (C₇H₅N₂) contributes a bicyclic framework with two adjacent nitrogen atoms, while the benzotriazinone component (C₇H₃N₃O) introduces a triazine ring fused to a benzene ring, capped by a ketone group . The acetamide bridge (-NH-C(O)-CH₂-) facilitates conformational flexibility, enabling interactions with biological targets.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂N₆O₂ | |

| Molecular Weight | 320.31 g/mol | |

| Hydrogen Bond Donors | 2 (NH groups) | |

| Hydrogen Bond Acceptors | 6 (N and O atoms) | |

| Topological Polar Surface Area | 109.8 Ų |

Spectroscopic Characterization

Synthesis and purity analysis rely on techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). The indazole proton signals typically appear as singlets in the aromatic region (δ 7.5–8.5 ppm), while the benzotriazinone carbonyl group resonates near δ 165–170 ppm in ¹³C NMR . Mass spectrometry (MS) confirms the molecular ion peak at m/z 320.3.

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often starting from isatoic anhydride or anthranilamide precursors . A representative pathway involves:

-

Diazotization: Anthranilamide reacts with sodium nitrite under acidic conditions to form benzotriazinone .

-

N-Alkylation: The benzotriazinone intermediate undergoes alkylation with chloroacetamide derivatives to introduce the acetamide linker .

-

Coupling: The indazole moiety is attached via amide bond formation using coupling agents like HATU or EDCI.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 75% |

| Alkylation | Chloroacetamide, K₂CO₃, DMF, 100°C | 62% |

| Coupling | Indazole-3-amine, EDCI, DCM | 58% |

Reactivity and Functionalization

The benzotriazinone ring undergoes nucleophilic substitution at the C-3 position, while the indazole NH group participates in hydrogen bonding. The acetamide linker is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating protective strategies during synthesis .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against indoleamine 2,3-dioxygenase (IDO), a key enzyme in tumor immune evasion. By blocking IDO-mediated tryptophan metabolism, it enhances T-cell proliferation and antitumor immunity. Half-maximal inhibitory concentrations (IC₅₀) in cell-based assays range from 0.8–2.4 μM, comparable to clinical-stage IDO inhibitors.

Table 3: Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HCT-116 | 4.7 | Caspase-3 activation |

| MCF-7 | 6.2 | Bcl-2 suppression |

| A549 (lung cancer) | 9.8 | Cell cycle arrest (G2/M) |

Antimicrobial Activity

Derivatives with structural similarities show moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), attributed to membrane disruption and DNA gyrase inhibition .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Experimental data indicate a logP of 1.2 ± 0.3, suggesting moderate lipophilicity. Aqueous solubility at pH 7.4 is 12.4 μg/mL, necessitating formulation enhancements for oral bioavailability .

Metabolic Stability

Microsomal stability assays in human liver microsomes reveal a half-life of 42 minutes, with primary metabolites arising from CYP3A4-mediated oxidation of the indazole ring .

Table 4: ADME Parameters

| Parameter | Value |

|---|---|

| logP | 1.2 |

| Solubility (pH 7.4) | 12.4 μg/mL |

| Plasma Protein Binding | 89% |

| CYP3A4 Inhibition | Moderate (IC₅₀ = 18 μM) |

Applications and Future Directions

Therapeutic Development

The compound’s dual activity as an IDO inhibitor and cytotoxic agent positions it as a candidate for combination cancer therapies. Preclinical studies in murine models show synergistic effects with checkpoint inhibitors (e.g., anti-PD-1), reducing tumor volume by 68% compared to monotherapy.

Material Science Applications

Benzotriazinone derivatives are explored as photoactive materials in organic photovoltaics. The compound’s extended π-conjugation system exhibits a broad absorption spectrum (λₘₐₓ = 340 nm), with potential use in light-harvesting devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume